molecular formula C12H12Cl2N2O2S B12123974 3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B12123974
M. Wt: 319.2 g/mol
InChI Key: KQJLDXLDKFKFNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione core, which is a versatile scaffold widely used in medicinal chemistry . The presence of the 3,4-dichlorophenyl group and the 2-aminoethylsulfanyl moiety adds to its unique chemical properties and potential biological activities.

Chemical Reactions Analysis

3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of various bioactive molecules.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

3-[(2-Aminoethyl)sulfanyl]-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H12Cl2N2O2S

Molecular Weight

319.2 g/mol

IUPAC Name

3-(2-aminoethylsulfanyl)-1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C12H12Cl2N2O2S/c13-8-2-1-7(5-9(8)14)16-11(17)6-10(12(16)18)19-4-3-15/h1-2,5,10H,3-4,6,15H2

InChI Key

KQJLDXLDKFKFNV-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl)SCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.